molecular formula C24H40O3 B211208 2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol CAS No. 2365471-91-4

2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

Cat. No.: B211208
CAS No.: 2365471-91-4
M. Wt: 376.6 g/mol
InChI Key: YNZFFALZMRAPHQ-KAGYGMCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(±)5-epi CP 55,940 is a byproduct in the synthesis of (±)-CP 55,940.
(±)-CP 55,940 is a bicyclic mimetic of Δ (±)5-epi CP 55,940 is a by-product generated in the synthesis of (±)-CP 55,940. This compound is intended to be used as an analytical standard for preparations of (±)-CP 55,940.

Mechanism of Action

Target of Action

The compound, also known as rel-2-((1R,2R,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol , is categorized as a synthetic cannabinoid . Its primary targets are the cannabinoid receptors in the body . These receptors play a crucial role in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

As a synthetic cannabinoid, this compound acts as a potent non-selective cannabinoid receptor agonist . This means it binds to and activates both of the main cannabinoid receptors, CB1 and CB2 . The activation of these receptors can lead to various physiological responses depending on the location of the receptor and the cell type in which it is expressed .

Biochemical Pathways

The activation of cannabinoid receptors by this compound can affect several biochemical pathways. For instance, the activation of CB1 receptors in the central nervous system can inhibit the release of neurotransmitters, thereby affecting signal transmission between neurons . The exact pathways affected can vary widely depending on the specific physiological context.

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics influenced by factors such as route of administration and individual metabolic differences .

Result of Action

The activation of cannabinoid receptors by this compound can lead to a wide range of effects at the molecular and cellular level. These can include changes in cell signaling, alterations in gene expression, and effects on synaptic plasticity . The specific effects can vary depending on factors such as the cell type and the specific receptor subtype involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound or its targets .

Properties

IUPAC Name

2-[(1R,2R,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZFFALZMRAPHQ-KAGYGMCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@H](CC[C@H]2CCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017790
Record name 2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyl-2-octanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
Reactant of Route 3
2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
Reactant of Route 4
2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
Reactant of Route 5
2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
Reactant of Route 6
2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

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